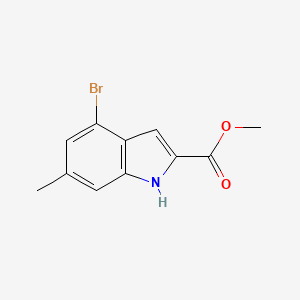

Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC16682266

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO2 |

|---|---|

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | methyl 4-bromo-6-methyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3 |

| Standard InChI Key | ALBMXIBGOLTOAE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br |

Introduction

Chemical Identity and Structural Attributes

Molecular Characterization

Methyl 4-bromo-6-methyl-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole moiety. Key molecular descriptors include:

The bromine atom at position 4 introduces electronic effects that modulate reactivity, while the methyl ester at position 2 enhances solubility in organic solvents compared to carboxylic acid analogs . X-ray crystallography data remain unavailable, but computational models predict a planar indole core with slight torsional strain from the methyl substituent .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis of methyl indole-2-carboxylates:

-

Direct esterification of preformed indole-2-carboxylic acids.

-

Cyclization strategies using substituted anilines or enamine precursors.

The former approach is favored for substrates with sensitive functional groups, as demonstrated in the synthesis of methyl 4-bromo-1H-pyrrole-2-carboxylate .

Proposed Synthesis Pathway

Adapting protocols from analogous systems , a plausible three-step synthesis involves:

-

Bromination of 6-methyl-1H-indole-2-carboxylic acid:

Electrophilic aromatic substitution using bromine (Br) or N-bromosuccinimide (NBS) in dichloromethane at 0°C, targeting position 4 via directing effects of the methyl and carboxyl groups. -

Methyl ester formation:

Treatment with thionyl chloride (SOCl) followed by methanol, or transesterification using sodium methoxide (NaOMe) in anhydrous methanol. The latter method achieved 71% yield for a pyrrole analog under mild conditions (10 minutes, ambient temperature) . -

Purification:

Recrystallization from hexane/ethyl acetate mixtures or column chromatography on silica gel.

Table 2.1: Optimized Reaction Conditions for Esterification

| Parameter | Value | Source |

|---|---|---|

| Reagent | NaOMe (4.37 M in MeOH) | |

| Temperature | 0°C → ambient | |

| Reaction Time | 10–30 minutes | |

| Yield | 71% (analogous system) |

This route balances efficiency and functional group tolerance, though regioselectivity during bromination requires careful control to avoid polybrominated byproducts.

| Reaction Type | Potential Products | Application Domain |

|---|---|---|

| Suzuki-Miyaura | 4-Arylindole derivatives | Fluorescent probes |

| Buchwald-Hartwig | 4-Aminoindole analogs | Pharmaceutical intermediates |

| Sonogashira | 4-Alkynylindoles | Nonlinear optics materials |

Applications in Drug Discovery and Materials Science

Materials Chemistry

The planar indole core and bromine’s heavy atom effect make this compound a candidate for:

-

Organic semiconductors: Charge transport layers in OLEDs.

-

Luminescent sensors: Fluorophore cores for metal ion detection.

| Hazard Category | Precautionary Measures | Source |

|---|---|---|

| Skin irritation (H315) | Nitrile gloves, lab coat | |

| Eye damage (H319) | Safety goggles | |

| Respiratory sensitization (H335) | Fume hood, NIOSH-approved respirator |

Environmental Impact

Brominated organic compounds may persist in aquatic ecosystems. Waste disposal should follow EPA guidelines for halogenated waste (40 CFR § 261.24) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume